Phallacidin

Descripción general

Descripción

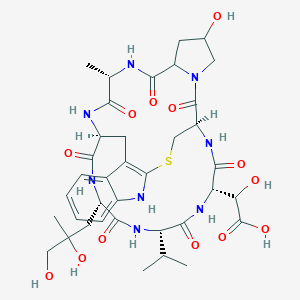

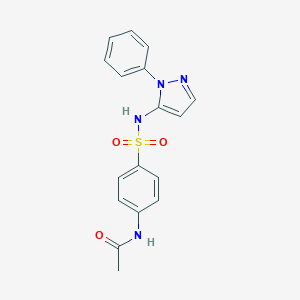

Phallacidin is a member of the phallotoxin family of mushroom toxins . It is a bicyclic toxin from the Amanita phalloides mushroom . Phallacidin binds F-actin , which is a fundamental component of the cytoskeleton in eukaryotic cells .

Synthesis Analysis

Phallacidin is synthesized by the MSDIN gene family in amanitin-producing mushrooms, mainly distributed in the genera Amanita, Galerina, and Lepiota . The synthesis of many cyclopeptides is catalyzed by prolyl oligopeptidase (POP) . There are also fluorescent and biotinylated phalloidins that label F-actin .

Molecular Structure Analysis

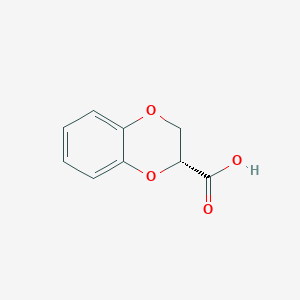

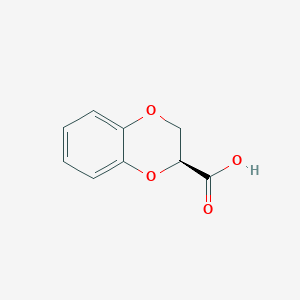

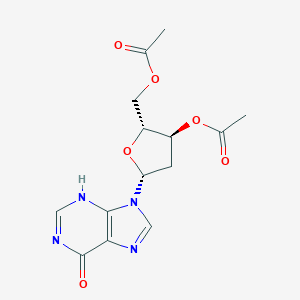

Phallacidin has a molecular weight of 846.90 and its formula is C37H50N8O13S . It contains a total of 113 bonds, including 63 non-H bonds, 18 multiple bonds, 6 rotatable bonds, 8 double bonds, and 10 aromatic bonds .

Physical And Chemical Properties Analysis

Phallacidin has a density of 1.5±0.1 g/cm3, a boiling point of 1435.2±65.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.3 mmHg at 25°C . It also has an enthalpy of vaporization of 229.5±3.0 kJ/mol and a flash point of 821.8±34.3 °C .

Aplicaciones Científicas De Investigación

Actin Cytoskeleton Visualization

Phallacidin is widely used to stain the actin cytoskeleton in cells. It binds to F-actin with high specificity, allowing researchers to visualize the arrangement and dynamics of actin filaments in fixed and living cells. This application is crucial for understanding cell morphology, motility, and various cellular processes .

Molecular Coupling Reactions

Due to the presence of a carboxy group, phallacidin can be used in coupling reactions. This feature enables the conjugation of phallacidin to other molecules, which can be particularly useful in creating targeted drugs or in the development of diagnostic tools .

Toxin Research

Phallacidin, derived from the Amanita phalloides mushroom, is used in toxin research. Scientists study its effects and interactions with biological systems to understand the mechanisms of toxicity and to develop antidotes for mushroom poisoning .

Fluorescent Labeling

Researchers use phallacidin conjugates for fluorescent labeling of F-actin. These conjugates are water-soluble and can be used in a variety of imaging applications, providing a clear contrast between stained and unstained areas, which is essential for detailed cellular analysis .

Electron Microscopy

Phallacidin derivatives, such as biotin-XX phallacidin, allow for the visualization of actin filaments by electron microscopy. This application is significant for ultrastructural studies of the cytoskeleton and its interactions with other cellular components .

Quantitative Analysis

Phallacidin can also be used to quantitatively measure the amount of F-actin in cells. This is important for studies that investigate changes in the cytoskeleton during cell development, disease progression, or in response to pharmacological treatments .

Mecanismo De Acción

Target of Action

Phallacidin, a bicyclic heptapeptide isolated from the deadly Amanita phalloides mushroom , primarily targets filamentous actin (F-actin) . Actin is a highly conserved protein that forms microfilaments, playing a crucial role in maintaining cell structure and enabling cell movement .

Mode of Action

Phallacidin binds to F-actin with high affinity, effectively preventing the depolymerization of actin fibers . It binds specifically at the interface between F-actin subunits, locking adjacent subunits together . This interaction stabilizes the actin filaments and disrupts the dynamic balance of polymerization and depolymerization between F-actin and myosin .

Biochemical Pathways

The binding of phallacidin to F-actin disrupts the normal function of the actin cytoskeleton . The actin cytoskeleton is involved in various cellular processes, including intracellular transport, cytokinesis, cell motility, polarity, and cell shape . By stabilizing F-actin, phallacidin can disrupt these processes, leading to cellular dysfunction.

Pharmacokinetics

It’s known that phallacidin is lethal when injected into the bloodstream . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of phallacidin.

Result of Action

The major symptom of phallacidin poisoning is acute hunger due to the destruction of liver cells . At the cellular level, the stabilization of F-actin by phallacidin can lead to changes in cell shape and impaired cell movement . In addition, phallacidin can disrupt various cellular processes that rely on the normal function of the actin cytoskeleton .

Action Environment

The action of phallacidin can be influenced by various environmental factors. For instance, phallacidin is water-soluble, which allows for convenient labeling, identifying, and quantitating of F-actin in different environments such as tissue sections, cell cultures, and cell-free experiments . .

Safety and Hazards

Direcciones Futuras

Future directions will likely involve the development of new techniques for visualizing the actin cytoskeleton in a wider range of cell lines and tissues, as well as the creation of a broader array of fluorophores . There is also a need for more research into the genetic capacity of lethal Amanita, Galerina, and Lepiota species to produce cyclopeptides .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of Phallacidin involves the coupling of a substituted indole with a substituted cyclopentenone. The key step in the synthesis is the formation of the cyclopentenone ring through a Diels-Alder reaction. The indole ring is then formed through a Fischer indole synthesis. The final step involves the attachment of a side chain to the indole ring through a Friedel-Crafts alkylation reaction.", "Starting Materials": [ "2,5-dimethoxyphenylacetic acid", "2,3-dimethyl-1,3-butadiene", "p-Toluenesulfonic acid", "Indole", "Aluminum chloride", "Benzene" ], "Reaction": [ "Step 1: Conversion of 2,5-dimethoxyphenylacetic acid to its corresponding acid chloride using thionyl chloride and pyridine as a catalyst.", "Step 2: Reaction of the acid chloride with 2,3-dimethyl-1,3-butadiene in the presence of p-toluenesulfonic acid as a catalyst to form the cyclopentenone ring through a Diels-Alder reaction.", "Step 3: Formation of the indole ring through a Fischer indole synthesis by reacting indole with the cyclopentenone intermediate in the presence of aluminum chloride as a catalyst.", "Step 4: Attachment of a side chain to the indole ring through a Friedel-Crafts alkylation reaction using benzene and aluminum chloride as a catalyst." ] } | |

Número CAS |

26645-35-2 |

Nombre del producto |

Phallacidin |

Fórmula molecular |

C37H50N8O13S |

Peso molecular |

846.9 g/mol |

Nombre IUPAC |

2-[(1S,14R,23S,28S,31S,34S)-28-(2,3-dihydroxy-2-methylpropyl)-18-hydroxy-23-methyl-15,21,24,26,29,32,35-heptaoxo-31-propan-2-yl-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraen-34-yl]-2-hydroxyacetic acid |

InChI |

InChI=1S/C37H50N8O13S/c1-15(2)25-32(53)44-26(27(48)36(56)57)33(54)41-23-13-59-34-19(18-7-5-6-8-20(18)42-34)10-21(29(50)40-22(30(51)43-25)11-37(4,58)14-46)39-28(49)16(3)38-31(52)24-9-17(47)12-45(24)35(23)55/h5-8,15-17,21-27,42,46-48,58H,9-14H2,1-4H3,(H,38,52)(H,39,49)(H,40,50)(H,41,54)(H,43,51)(H,44,53)(H,56,57)/t16-,17?,21-,22-,23-,24?,25-,26-,27?,37?/m0/s1 |

Clave InChI |

KUBDTFZQCYLLGC-AASPPYRUSA-N |

SMILES isomérico |

C[C@H]1C(=O)N[C@H]2CC3=C(NC4=CC=CC=C34)SC[C@@H](C(=O)N5CC(CC5C(=O)N1)O)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)CC(C)(CO)O)C(C)C)C(C(=O)O)O |

SMILES |

CC1C(=O)NC2CC3=C(NC4=CC=CC=C34)SCC(C(=O)N5CC(CC5C(=O)N1)O)NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC(C)(CO)O)C(C)C)C(C(=O)O)O |

SMILES canónico |

CC1C(=O)NC2CC3=C(NC4=CC=CC=C34)SCC(C(=O)N5CC(CC5C(=O)N1)O)NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC(C)(CO)O)C(C)C)C(C(=O)O)O |

Apariencia |

A crystalline solid |

Otros números CAS |

26645-35-2 |

Sinónimos |

18,9-(Iminoethaniminoethaniminoethaniminomethano)-17H-pyrrolo[1’,2’:5,6][1,5,8,11]thiatriazacyclopentadecino[15,14-b]indole, cyclic peptide deriv. |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does phallacidin interact with F-actin?

A1: Phallacidin exhibits high affinity and specificity for F-actin, binding to the interface between F-actin subunits. [, , ] This binding stabilizes the filamentous structure of actin by preventing its depolymerization and inhibiting the ATP hydrolysis associated with actin filament turnover. [, , , ]

Q2: What are the downstream consequences of phallacidin binding to F-actin?

A2: By stabilizing F-actin, phallacidin effectively "freezes" the actin cytoskeleton, disrupting its dynamic nature. [, , ] This stabilization affects various cellular processes dependent on actin dynamics, including:

- Cell motility: Phallacidin inhibits cell migration and locomotion by preventing the dynamic rearrangement of actin filaments necessary for these processes. [, , ]

- Cytokinesis: The formation of the contractile ring during cytokinesis relies heavily on actin polymerization and depolymerization. Phallacidin disrupts this process, potentially leading to multinucleation or incomplete cell division. [, ]

- Phagocytosis: Phagocytosis, the process by which cells engulf external particles, requires rapid actin remodeling. Phallacidin can interfere with the formation of pseudopods and phagosomes, inhibiting phagocytosis. [, ]

- Signal transduction: Actin dynamics play a role in signal transduction pathways, and phallacidin-induced stabilization can disrupt these pathways, affecting cellular responses to external stimuli. [, ]

Q3: What is the molecular formula and weight of phallacidin?

A3: The molecular formula of phallacidin is C35H48N8O11S, and its molecular weight is 788.85 g/mol. []

Q4: Are there any notable spectroscopic characteristics of phallacidin?

A4: Phallacidin, similar to other toxins in its class like phalloidin and phalloin, displays a characteristic UV spectrum. [] While specific absorption maxima are not provided in the research, this shared spectroscopic feature suggests structural similarities among these toxins.

Q5: How is phallacidin typically used in research?

A5: Phallacidin itself is cell-impermeable. To study intracellular actin, researchers commonly use fluorescently labeled derivatives, such as 7-nitrobenz-2-oxa-1,3-diazole (NBD)-phallacidin. [, , , ] These fluorescent conjugates retain the ability to bind F-actin and enable visualization of actin structures using fluorescence microscopy.

Q6: Are there specific conditions that affect the performance of phallacidin or its derivatives?

A6: The performance of phallacidin and its derivatives can be influenced by several factors, including:

- Fixation method: The choice of fixative for preparing cells or tissues can impact the preservation of actin structures and subsequent staining with phallacidin probes. [, , ]

- Permeabilization: Effective permeabilization of cells is crucial for fluorescent phallacidin derivatives to access intracellular actin. [, , ]

- Concentration: Optimal staining requires appropriate phallacidin concentrations. Low concentrations may result in weak staining, while excessively high concentrations can lead to nonspecific binding and background fluorescence. [, ]

Q7: Does phallacidin exhibit any catalytic properties?

A7: No, phallacidin is not known to possess catalytic activity. Its primary mechanism involves binding and stabilizing F-actin, rather than catalyzing any chemical reaction. [, , ]

Q8: What is known about the structure-activity relationship (SAR) of phallacidin?

A8: The cyclic structure of phallacidin is essential for its binding to F-actin. [] Modifications to the peptide backbone or the side chains can significantly impact its affinity and specificity for F-actin. [, ]

Q9: Are there any known phallacidin analogs with altered properties?

A9: While the research provided does not delve into specific phallacidin analogs, it highlights that modifications to the peptide sequence can alter its properties. [, ] Researchers continue to explore synthetic analogs with improved cell permeability, enhanced fluorescence properties, or altered binding kinetics to refine its utility in studying actin dynamics.

Q10: What are the safety considerations when using phallacidin in research?

A10: Phallacidin is a toxin and should be handled with caution. While fluorescently labeled derivatives like NBD-phallacidin are commonly used, it's crucial to note that even at low concentrations, they can induce pharmacological responses similar to unlabeled phallacidin. [, , ] Appropriate laboratory safety procedures, including wearing gloves and working in a well-ventilated area, are essential when handling phallacidin and its derivatives.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1Z,5Z)-cycloocta-1,5-diene;(R)-(2-methoxyphenyl)-[2-[(2-methoxyphenyl)-phenylphosphanyl]ethyl]-phenylphosphane;rhodium;tetrafluoroborate](/img/structure/B103839.png)

![3-Azabicyclo[3.3.0]octane hydrochloride](/img/structure/B103870.png)